Acide 2-hydroxy-3-(4-hydroxyphényl)propanoïque

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Anticancer Potential

Recent studies have indicated that derivatives of 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid exhibit significant anticancer properties. For example, a study evaluated various derivatives for their cytotoxicity against A549 non-small cell lung cancer cells. The most promising compound demonstrated a 50% reduction in cell viability, indicating its potential as an anticancer agent .

Case Study: Anticancer Activity Evaluation

- Objective : To assess the cytotoxic effects of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

- Method : In vitro testing on A549 cell lines.

- Results : Compound 20 showed potent antioxidant properties and reduced cell migration, suggesting its utility in cancer treatment.

1.2 Synthesis of Pharmaceutical Intermediates

2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid serves as a key intermediate in synthesizing various pharmaceutical compounds. It is particularly useful in creating anti-inflammatory drugs and other therapeutic agents .

Cosmetic Applications

2.1 Anti-Aging Formulations

The compound is extensively used in the cosmetic industry for its anti-aging properties. A patent describes a method for synthesizing 3-(4-hydroxyphenyl)propanoic acid amide from this compound, which is then used in anti-aging compositions to enhance skin elasticity and reduce signs of aging .

Case Study: Anti-Aging Composition Development

- Objective : To formulate an effective anti-aging cream.

- Ingredients : 3-(4-hydroxyphenyl)propanoic acid amide derived from 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid.

- Results : The formulation demonstrated significant improvements in skin hydration and elasticity in clinical trials.

Biochemical Research

2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is also recognized for its role as a human metabolite and its involvement in various biochemical pathways. It has been identified in human tissues such as the epidermis and prostate, suggesting its biological significance .

Table 1: Anticancer Activity of Derivatives

| Compound ID | Cell Line | Viability Reduction (%) | Antioxidant Activity |

|---|---|---|---|

| Compound 20 | A549 | 50 | High |

| Compound 12 | A549 | 40 | Moderate |

| Control | A549 | - | Low |

Table 2: Cosmetic Formulations

| Product Type | Active Ingredient | Effectiveness |

|---|---|---|

| Anti-Aging Cream | 3-(4-Hydroxyphenyl)propanoic acid amide | Improved skin elasticity |

| Moisturizer | 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | Enhanced hydration |

Mécanisme D'action

Target of Action

Compounds containing a 4-hydroxyphenyl substituent have been shown to exhibit promising anticancer activity, potentially targeting tubulin .

Mode of Action

It’s known that similar compounds with a 4-hydroxyphenyl substituent can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

It’s suggested that similar compounds could exploit shared biochemical pathways across eukaryotic organisms .

Result of Action

Similar compounds have shown potent antioxidant properties and potential as anticancer agents .

Analyse Biochimique

Biochemical Properties

2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the diagnosis of mitochondrial dysfunction by inhibiting the production of reactive oxygen species . It interacts with various enzymes and proteins, including those involved in oxidative stress pathways. The compound’s ability to inhibit reactive oxygen species production suggests its potential as an antioxidant, which could be beneficial in mitigating oxidative damage in cells.

Cellular Effects

2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid has been shown to influence various cellular processes. It promotes macrophage cholesterol efflux by up-regulating mRNA expressions of ABCA1 and SR-B1, which are crucial for cholesterol homeostasis . Additionally, it inhibits foam cell formation, which is a key factor in the development of atherosclerosis . These effects highlight the compound’s potential in regulating lipid metabolism and preventing cardiovascular diseases.

Molecular Mechanism

At the molecular level, 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid exerts its effects through various binding interactions with biomolecules. It has been shown to inhibit the production of reactive oxygen species, which suggests its role as an antioxidant . The compound’s ability to up-regulate mRNA expressions of ABCA1 and SR-B1 indicates its involvement in gene expression regulation, particularly in pathways related to cholesterol metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid have been observed to change over time. The compound is relatively stable when stored under nitrogen at room temperature . Long-term studies have shown that it can inhibit the production of reactive oxygen species, suggesting its potential for sustained antioxidant effects

Dosage Effects in Animal Models

The effects of 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid vary with different dosages in animal models. Studies have shown that at lower doses, the compound can significantly reduce cellular lipid accumulation and inhibit foam cell formation . At higher doses, there may be potential toxic or adverse effects, although specific data on toxicity levels are limited. It is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any potential risks.

Metabolic Pathways

2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is involved in various metabolic pathways. It is a phenylpropanoic acid derivative and interacts with enzymes involved in oxidative stress pathways The compound’s role in inhibiting reactive oxygen species production suggests its involvement in antioxidant defense mechanisms

Transport and Distribution

Within cells and tissues, 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues may influence its activity and function, although detailed studies on its transport mechanisms are limited.

Subcellular Localization

The subcellular localization of 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid plays a crucial role in its activity and function. It has been shown to be involved in the diagnosis of mitochondrial dysfunction by inhibiting the production of reactive oxygen species This suggests that the compound may localize to mitochondria, where it can exert its antioxidant effects

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acide hydroxyphényllactique peut être synthétisé par fermentation de micro-organismes spécifiques tels que Pediococcus acidilactici. La production implique la dégradation de la tyrosine en acide 4-hydroxyphénylpyruvique, qui est ensuite réduit en acide hydroxyphényllactique . Le processus de fermentation peut être optimisé en complétant le milieu de culture avec de la tyrosine ou son précurseur cétoacide, l'acide 4-hydroxyphénylpyruvique .

Méthodes de production industrielle

Dans un contexte industriel, la production d'acide hydroxyphényllactique peut être mise à l'échelle en utilisant des bioréacteurs. Les conditions de fermentation, telles que le pH, la température et la concentration en nutriments, sont soigneusement contrôlées pour maximiser le rendement. L'utilisation de souches de micro-organismes génétiquement modifiées peut également améliorer l'efficacité de la production .

Analyse Des Réactions Chimiques

Types de réactions

L'acide hydroxyphényllactique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour sa transformation en différents dérivés et pour son rôle dans les voies métaboliques .

Réactifs et conditions courants

Oxydation : L'acide hydroxyphényllactique peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les halogénures ou les amines en conditions basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxyphénylés, qui peuvent avoir des activités biologiques et des applications différentes .

Applications de la recherche scientifique

L'acide hydroxyphényllactique a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur pour la synthèse d'autres composés aromatiques.

Biologie : Il sert de biomarqueur pour les troubles métaboliques et est étudié pour son rôle dans les voies métaboliques.

Industrie : Il est utilisé dans la production de bioplastiques et autres matériaux biodégradables.

Mécanisme d'action

Le mécanisme d'action de l'acide hydroxyphényllactique implique son interaction avec diverses enzymes et voies métaboliques. Il est connu pour inhiber certaines enzymes bactériennes et fongiques, ce qui contribue à ses propriétés antimicrobiennes. Les effets du composé sont médiés par son interaction avec des cibles moléculaires telles que les enzymes impliquées dans le métabolisme des acides aminés .

Comparaison Avec Des Composés Similaires

L'acide hydroxyphényllactique peut être comparé à d'autres composés similaires tels que :

Acide phényllactique : Un autre métabolite de la phénylalanine avec des propriétés antimicrobiennes similaires.

Acide hydroxyphénylacétique : Un composé apparenté avec des applications métaboliques et thérapeutiques différentes.

Acide hydroxybenzoïque : Connu pour son utilisation dans la production de divers produits pharmaceutiques et cosmétiques.

L'acide hydroxyphényllactique est unique en raison de sa voie métabolique spécifique et de son potentiel en tant que biomarqueur de certaines maladies. Ses propriétés antimicrobiennes en font également un composé précieux pour les applications thérapeutiques .

Activité Biologique

2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid, also known as 4-Hydroxyphenylpyruvic acid , is a compound of significant interest due to its various biological activities. This article explores its pharmacological properties, including its antioxidant, anticancer, and antimicrobial effects, supported by recent research findings.

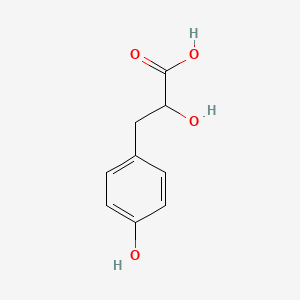

Chemical Structure and Properties

The molecular formula of 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is , and its structure features a hydroxyl group attached to a phenyl ring, contributing to its biological activity. The compound's structural characteristics enable it to interact with various biological targets, making it a potential candidate for therapeutic applications.

Antioxidant Activity

Research has demonstrated that 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid exhibits significant antioxidant properties. In studies utilizing the DPPH radical scavenging assay, this compound showed notable capability in reducing oxidative stress markers. For instance, a study found that derivatives of this compound had antioxidant activities comparable to ascorbic acid, indicating its potential utility in managing oxidative stress-related diseases .

Anticancer Activity

The anticancer properties of 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid have been evaluated in various cancer cell lines. Notably, it has been shown to reduce the viability of A549 non-small cell lung cancer (NSCLC) cells significantly. In vitro experiments indicated that certain derivatives could decrease cell migration and exhibit cytotoxic effects without adversely affecting non-cancerous Vero cells .

Table 1: Summary of Anticancer Activity

| Compound Derivative | Cell Line | IC50 (µM) | Effect on Migration |

|---|---|---|---|

| Compound 20 | A549 | 25 | Inhibitory |

| Compound 12 | A549 | 30 | Moderate |

| Ascorbic Acid | A549 | 15 | Control |

Antimicrobial Activity

The antimicrobial potential of 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid has also been investigated against various pathogens. Studies have shown that derivatives of this compound possess activity against multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 0.5 µg/mL to 64 µg/mL depending on the specific derivative and pathogen tested .

Table 2: Antimicrobial Activity Against Pathogens

| Pathogen | MIC (µg/mL) | Compound Derivative |

|---|---|---|

| MRSA | 1 | Compound 6 |

| VRE | 2 | Compound 4 |

| Pseudomonas aeruginosa | 32 | Compound 7 |

| Candida auris | >64 | Compound 2 |

The biological activity of 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is attributed to its ability to modulate various biochemical pathways. It has been suggested that the compound influences cellular signaling pathways involved in apoptosis and cell proliferation. For example, its interaction with protein tyrosine phosphatases has been implicated in the regulation of insulin sensitivity and obesity .

Case Studies

- Cancer Treatment : A recent study highlighted the use of derivatives of this compound in combination with standard chemotherapeutics like doxorubicin and cisplatin, demonstrating enhanced anticancer effects in NSCLC models. This suggests a synergistic potential that warrants further exploration.

- Antimicrobial Resistance : Another study focused on the antimicrobial efficacy of novel derivatives against WHO priority pathogens, emphasizing their role in combating antibiotic resistance. The findings indicated that specific modifications to the compound's structure could enhance its antimicrobial properties significantly .

Propriétés

IUPAC Name |

2-hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGVDSSUAVXRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861861 | |

| Record name | 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxyphenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

12.9 mg/mL at 16 °C | |

| Record name | Hydroxyphenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

306-23-0, 6482-98-0 | |

| Record name | (±)-3-(4-Hydroxyphenyl)lactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenyllactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxyphenyl)lactic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-p-Hydroxyphenyllactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-4-Hydroxyphenyllactic Acid Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-HYDROXYPHENYL LACTIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP7PS9S776 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxyphenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.